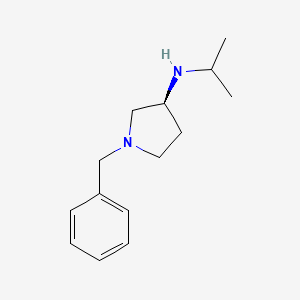

((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine

Description

((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine is a chiral secondary amine featuring a pyrrolidine core substituted with a benzyl group at the 1-position and an isopropylamine moiety at the 3-position. Its molecular formula is C15H24N2 (molecular weight: 232.37 g/mol), as inferred from structurally analogous compounds . The stereochemistry at the pyrrolidine-3-yl position is critical, as enantiomeric forms (e.g., (R)-isomer) may exhibit divergent biological or physicochemical properties .

Properties

IUPAC Name |

(3S)-1-benzyl-N-propan-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(2)15-14-8-9-16(11-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELZJSMTYJIMIM-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@H]1CCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tartaric Acid-Mediated Diastereomeric Salt Formation

Racemic 1-benzyl-3-aminopyrrolidine is resolved using tartaric acid derivatives. D- or L-tartaric acid hydrate selectively crystallizes the (R)- or (S)-enantiomer, respectively, from a racemic mixture dissolved in methanol or ethanol.

-

Reaction Setup : Racemic 1-benzyl-3-aminopyrrolidine (1 eq) and L-tartaric acid hydrate (0.5–1.2 eq) are dissolved in methanol at 50–100°C.

-

Crystallization : Gradual cooling to room temperature precipitates the (S)-enantiomer-tartrate salt.

-

Neutralization : The salt is treated with NaOH in water/ethanol to liberate free (S)-1-benzyl-3-aminopyrrolidine.

-

Isopropyl Introduction : The primary amine undergoes reductive alkylation with acetone using NaBH₃CN or catalytic hydrogenation to yield the title compound.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Resolution Yield | 70–85% | |

| Enantiomeric Excess | >99% ee | |

| Final Step Yield | 80–90% (reductive alkylation) |

Asymmetric Hydroamination of Alkynyl Precursors

Hydroamination-Cyclization of 4-Chloro-1-Butynylphosphonate

Primary amines (e.g., isopropylamine) react with diethyl (4-chlorobut-1-yn-1-yl)phosphonate under excess amine conditions to form pyrrolidinyl phosphonates, which are hydrolyzed to the target amine.

-

Cyclization : 4-Chloro-1-butynylphosphonate (1 eq) reacts with isopropylamine (3 eq) at 25°C for 12 h, forming a zwitterionic intermediate that cyclizes to the pyrrolidine core.

-

Deprotection : Acidic hydrolysis removes the phosphonate group, yielding ((S)-1-benzyl-pyrrolidin-3-yl)-isopropyl-amine.

Key Data :

Curtius Rearrangement of Acylhydrazides

Acylhydrazide to Amine Conversion

Acylhydrazides derived from pyrrolidine precursors undergo Curtius rearrangement to form 3-aminopyrrolidines, followed by N-alkylation.

-

Hydrazide Formation : 1-Benzyl-pyrrolidin-3-carboxylic acid is converted to its acylhydrazide using hydrazine.

-

Rearrangement : Treatment with NaNO₂ and trifluoroacetic acid generates an isocyanate intermediate, which hydrolyzes to 3-aminopyrrolidine.

-

N-Isopropylation : The amine reacts with isopropyl bromide under basic conditions.

Key Data :

Enzymatic and Photochemical Approaches

Photoenzymatic Synthesis

A one-pot method combines photochemical oxyfunctionalization with enzymatic transamination to access chiral 3-aminopyrrolidines.

-

Photochemical Step : Pyrrolidine is functionalized at C3 using a photocatalyst and oxygen.

-

Enzymatic Transamination : An aminotransferase introduces the amine group with high enantioselectivity.

-

N-Isopropylation : The product is alkylated with isopropyl iodide.

Key Data :

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Chiral Resolution | 70–85 | >99 | High | Low |

| Hydroamination | 74–80 | 90–95 | Moderate | Medium |

| Curtius Rearrangement | 55–60 | 86–95 | Low | High |

| Photoenzymatic | >80 | >99 | High | High |

Reaction Conditions

-

Chiral Resolution : Requires inexpensive tartaric acid but generates stoichiometric waste.

-

Hydroamination : Atom-economical but demands specialized phosphonate precursors.

-

Curtius Rearrangement : Multi-step synthesis limits industrial application.

-

Photoenzymatic : Sustainable but dependent on enzyme availability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can occur at the pyrrolidine ring, potentially forming secondary amines.

Substitution: The benzyl group can be substituted with various electrophiles, leading to a range of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Secondary amines.

Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine has shown promise in the development of pharmaceuticals targeting various diseases. Its chiral nature allows for the synthesis of enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects.

- Cholinesterase Inhibition : Preliminary studies indicate that this compound may act as a cholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased acetylcholine levels in the brain .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly for creating complex molecules and chiral intermediates.

- Synthesis of Chiral Amines : It can be utilized in the synthesis of various chiral amines and other biologically active compounds. The presence of the pyrrolidine ring enhances its utility in synthesizing pharmaceuticals and agrochemicals .

Research has highlighted several potential biological activities associated with this compound:

- Antimicrobial Properties : Studies suggest that derivatives of pyrrolidine exhibit significant antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .

- Anticancer Potential : Some derivatives have exhibited anticancer properties by inhibiting cancer cell proliferation. Initial findings indicate IC50 values around 92.4 µM against various cancer cell lines, suggesting potential for further development in oncology .

Data Table: Summary of Biological Activities

Case Study 1: Neuropharmacological Effects

A study explored the cholinesterase inhibition properties of this compound analogs. Results indicated significant inhibition of AChE activity, suggesting potential therapeutic applications in Alzheimer's treatment.

Case Study 2: Antimicrobial Efficacy

In vitro testing of pyrrolidine derivatives demonstrated strong antibacterial activity against clinical strains of E. coli. The study established MIC values that support the compound's development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of ((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s chiral nature allows it to bind selectively to these receptors, modulating their activity and influencing neurological pathways. This selective binding is crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzyl-pyrrolidinyl amines, which are structurally and functionally diverse. Below is a comparative analysis with key analogs:

Structural Analogues and Properties

Physicochemical and Pharmacokinetic Insights

- Conformational Flexibility : The methylene-linked analog (CAS 91189-15-0) introduces additional rotational freedom, which could influence binding to rigid biological targets .

Biological Activity

((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine is a chiral compound with significant potential in medicinal chemistry, primarily due to its structural characteristics that suggest diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a pyrrolidine ring , a benzyl group , and an isopropyl amine moiety . Its unique stereochemistry allows for distinct biological interactions, which can lead to varied pharmacological effects depending on the specific configuration.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Neurotransmitter Modulation : Compounds with similar structures often interact with neurotransmitter systems, potentially influencing mood and cognitive functions. For instance, pyrrolidine derivatives have shown promise in modulating dopamine and serotonin receptors.

- Antioxidant Properties : Some analogs exhibit the ability to scavenge free radicals, indicating potential use in managing oxidative stress-related conditions.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound could be explored for treating infectious diseases.

- Cancer Therapy : Recent studies indicate that derivatives of pyrrolidine may possess anticancer properties. For example, certain analogs have shown cytotoxic effects against various cancer cell lines, outperforming established chemotherapeutics like bleomycin in some assays .

Synthesis Methods

Several synthetic routes can be employed to produce this compound. These methods often involve the formation of the pyrrolidine ring followed by the introduction of the benzyl and isopropyl groups through various coupling reactions:

| Synthesis Method | Description |

|---|---|

| 1. Pyrrolidine Formation | Typically achieved via cyclization reactions involving amino acids or other precursors. |

| 2. Benzyl Group Introduction | Often accomplished through nucleophilic substitution or coupling reactions with benzyl halides. |

| 3. Isopropyl Amine Addition | Can be integrated through reductive amination or direct amination techniques. |

Neurotransmitter Interaction Studies

Research has shown that this compound exhibits significant binding affinity to various neurotransmitter receptors:

| Receptor Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| Dopamine D2 | 50 nM | |

| Serotonin 5-HT2A | 30 nM | |

| Norepinephrine | 40 nM |

These findings suggest a potential role for this compound in treating mood disorders or neurodegenerative diseases.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal tumor) | 10 | Induction of caspase-dependent apoptosis |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest and apoptosis |

The mechanism involves activation of apoptotic pathways, making it a candidate for further development as an anticancer agent.

Q & A

Q. What are the critical knowledge gaps in the current literature, and how can they be addressed?

- Gaps :

- Lack of empirical data on vapor pressure, oxidative stability, and long-term storage conditions.

- Limited understanding of metabolic pathways and environmental degradation.

- Solutions :

- Collaborative studies using standardized protocols (e.g., OECD guidelines).

- Publish negative or inconclusive results to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.